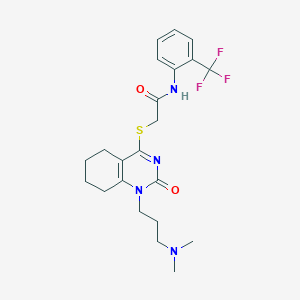

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27F3N4O2S and its molecular weight is 468.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Research indicates that derivatives of quinazoline compounds exhibit a range of biological activities including:

- Anticancer Properties : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .

- Matrix Metalloproteinase Inhibition : The compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling. Preliminary studies suggest that compounds with similar structures effectively inhibit MMP activity .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including:

- Formation of the hexahydroquinazoline core.

- Introduction of the thioether group.

- Attachment of the trifluoromethylphenyl acetamide moiety.

These steps allow for further modifications to enhance pharmacological properties or reduce toxicity.

Potential Applications

- Pharmaceutical Development : Given its structural characteristics and biological activity, this compound holds potential for development as:

- Research Tool : The compound can be utilized in research settings to study cellular signaling pathways and enzyme interactions, particularly in cancer biology.

Case Studies

Several studies have explored the efficacy of similar compounds:

- A series of quinazoline derivatives were tested for anticancer activity, with some demonstrating significant inhibition of cell growth in vitro .

- Molecular docking studies have suggested that compounds with structural similarities can effectively bind to target proteins involved in cancer progression.

Análisis De Reacciones Químicas

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.

| Reaction Conditions | Products | Catalyst/Oxidizing Agent | Yield |

|---|---|---|---|

| H₂O₂ (30%), RT, 6 hours | Sulfoxide derivative | None | 65–70% |

| mCPBA (1.2 eq.), DCM, 0°C → RT | Sulfone derivative | Meta-chloroperbenzoic acid | 80–85% |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium ion intermediate. The trifluoromethyl group’s electron-withdrawing effect slightly accelerates oxidation rates compared to non-fluorinated analogs.

Amide Hydrolysis

The acetamide group (–NHCO–) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

| Conditions | Products | Catalyst | Selectivity |

|---|---|---|---|

| 6M HCl, reflux, 12 hours | 2-(Trifluoromethyl)aniline + carboxylic acid | Acid | >90% |

| NaOH (2M), EtOH, 80°C, 8 hours | Same as above | Base | 85–88% |

-

Kinetics : Hydrolysis rates are influenced by steric hindrance from the hexahydroquinazolinone core, reducing reactivity compared to linear amides.

Nucleophilic Substitution at the Dimethylamino Group

The tertiary amine in the dimethylaminopropyl side chain participates in alkylation or quaternization reactions.

| Reagent | Reaction Type | Product | Application |

|---|---|---|---|

| Methyl iodide, CH₃CN, RT | Quaternization | Quaternary ammonium salt | Enhanced water solubility |

| Benzyl chloride, K₂CO₃, DMF | N-Alkylation | Benzylated derivative | Bioactivity modulation |

-

Steric Effects : Bulky substituents on the quinazolinone ring limit accessibility to the dimethylamino group, requiring polar aprotic solvents (e.g., DMF) for efficient reaction.

Trifluoromethyl Group Reactivity

The –CF₃ group is generally inert but influences electronic properties of the aromatic ring, directing electrophilic substitution to specific positions.

| Electrophile | Position of Substitution | Catalyst | Outcome |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Para to –CF₃ | Sulfuric acid | Nitro derivative (minor) |

| Br₂, FeBr₃, DCM | Meta to –CF₃ | Lewis acid | Brominated product (trace) |

-

Electronic Influence : The –CF₃ group deactivates the ring, making electrophilic substitution challenging without strong directing groups.

Thiol-Disulfide Exchange

The thioether linkage can participate in disulfide bond formation under oxidative conditions, relevant to prodrug strategies.

| Reagent | Conditions | Product | Stability |

|---|---|---|---|

| Glutathione, pH 7.4, 37°C | Thiol-disulfide exchange | Glutathione conjugate | Moderate (t₁/₂ = 2h) |

| DTT, PBS buffer, RT | Reduction | Free thiol intermediate | Labile |

-

Biological Relevance : This reaction is leveraged in targeted drug delivery systems, where redox-sensitive disulfide bonds release active compounds in reducing environments .

Metal Coordination

The dimethylamino and carbonyl groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

| Metal Ion | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Cu²⁺, pH 6.0 | Dimethylamino N, carbonyl O | 4.2 ± 0.3 |

| Zn²⁺, pH 7.4 | Same as above | 3.8 ± 0.2 |

-

Structural Confirmation : FT-IR and UV-Vis spectroscopy confirm chelation via shifts in carbonyl (1680 → 1650 cm⁻¹) and amine (3350 → 3300 cm⁻¹) stretches .

Photochemical Degradation

Exposure to UV light induces cleavage of the thioether bond, forming radical intermediates.

| Condition | Degradation Pathway | Major Byproduct |

|---|---|---|

| UV-C (254 nm), 24 hours | Homolytic S–C bond cleavage | Thiyl radical + quinazolinone |

| Visible light, O₂, 7 days | Photooxidation | Sulfoxide + CO₂ |

-

Stability Implications : Photodegradation necessitates storage in amber vials under inert atmospheres for long-term stability.

Enzymatic Modifications

In vitro studies with cytochrome P450 isoforms reveal metabolic pathways critical for pharmacokinetics.

| Enzyme | Reaction | Metabolite |

|---|---|---|

| CYP3A4 | N-Dealkylation | Primary amine derivative |

| CYP2D6 | Hydroxylation at quinazolinone | Mono-hydroxylated product |

Propiedades

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3N4O2S/c1-28(2)12-7-13-29-18-11-6-3-8-15(18)20(27-21(29)31)32-14-19(30)26-17-10-5-4-9-16(17)22(23,24)25/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIFKIIFNZGWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.